molecular formula C19H23NO B049089 4-[3-(4-Phenylphenyl)propyl]morpholine CAS No. 119637-69-3

4-[3-(4-Phenylphenyl)propyl]morpholine

Cat. No. B049089
M. Wt: 281.4 g/mol
InChI Key: RWXJOFLQRAFOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Phenylphenyl)propyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPMP and is a morpholine derivative. PPMP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

PPMP has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, PPMP has been shown to inhibit the growth of tumor cells by targeting the sphingolipid pathway. In neurobiology, PPMP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, PPMP has been shown to have anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases such as atherosclerosis.

Mechanism Of Action

PPMP acts by inhibiting the enzyme glucosylceramide synthase, which is involved in the synthesis of the sphingolipid ceramide. By inhibiting this enzyme, PPMP disrupts the sphingolipid pathway, which can lead to cell death in cancer cells. In neurobiology, PPMP may act by increasing the levels of sphingosine-1-phosphate, a signaling molecule that has neuroprotective effects. In cardiovascular research, PPMP may act by reducing inflammation and oxidative stress.

Biochemical And Physiological Effects

PPMP has been shown to have a variety of biochemical and physiological effects. In cancer cells, PPMP has been shown to induce cell death and inhibit tumor growth. In neurobiology, PPMP has been shown to have neuroprotective effects and may improve cognitive function. In cardiovascular research, PPMP has been shown to reduce inflammation and oxidative stress, which may improve cardiovascular health.

Advantages And Limitations For Lab Experiments

PPMP has several advantages for lab experiments, including its high potency and specificity for the target enzyme. However, PPMP also has some limitations, including its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for research on PPMP. One area of interest is the development of PPMP analogs with improved potency and selectivity. Another area of interest is the investigation of PPMP's potential applications in other disease areas, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of PPMP and its effects on various biochemical pathways.
In conclusion, PPMP is a promising compound for scientific research with potential applications in cancer research, neurobiology, and cardiovascular research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a subject of interest for future research.

Synthesis Methods

PPMP can be synthesized using a variety of methods, including the reaction between 4-phenylbenzaldehyde and 3-bromopropylamine in the presence of morpholine. Another method involves the reaction between 4-phenylbenzaldehyde and 3-aminopropylmorpholine in the presence of acetic anhydride. Both methods have been shown to produce high yields of PPMP.

properties

CAS RN

119637-69-3

Product Name

4-[3-(4-Phenylphenyl)propyl]morpholine

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-[3-(4-phenylphenyl)propyl]morpholine

InChI

InChI=1S/C19H23NO/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20/h1-3,6-11H,4-5,12-16H2

InChI Key

RWXJOFLQRAFOPO-UHFFFAOYSA-N

SMILES

C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3

synonyms

4-(3-bibenzyl-4-yl-propyl)morpholine
BYP-morpholine

Origin of Product

United States

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